molecular formula C17H19FN2OS B2738188 1-(2-Fluorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea CAS No. 2034452-48-5

1-(2-Fluorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

Cat. No.: B2738188
CAS No.: 2034452-48-5
M. Wt: 318.41
InChI Key: VYVXNRDTUJXGCB-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then coupled to form the final product. The general synthetic route can be summarized as follows:

    Preparation of 2-Fluoroaniline: This step involves the nitration of fluorobenzene to form 2-fluoronitrobenzene, followed by reduction to yield 2-fluoroaniline.

    Synthesis of Cyclopentylmethylamine: Cyclopentanone is reacted with methylamine to form cyclopentylmethylamine.

    Formation of Thiophen-3-yl Intermediate: Thiophene is subjected to a halogenation reaction to introduce a halogen atom at the 3-position, followed by substitution with an appropriate nucleophile to form the thiophen-3-yl intermediate.

    Coupling Reaction: The final step involves the coupling of 2-fluoroaniline, cyclopentylmethylamine, and the thiophen-3-yl intermediate under suitable reaction conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent, depending on its interaction with biological targets.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-3-(cyclopentylmethyl)urea: Lacks the thiophen-3-yl group, which may affect its chemical and biological properties.

    1-(2-Chlorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea: Contains a chlorine atom instead of a fluorine atom, which can influence its reactivity and interactions.

    1-(2-Fluorophenyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea: The position of the thiophenyl group is different, potentially altering its properties.

Uniqueness

1-(2-Fluorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl and thiophen-3-yl groups, in particular, may enhance its interactions with biological targets and improve its stability and solubility.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c18-14-5-1-2-6-15(14)20-16(21)19-12-17(8-3-4-9-17)13-7-10-22-11-13/h1-2,5-7,10-11H,3-4,8-9,12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVXNRDTUJXGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=CC=CC=C2F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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